molecular formula C20H22N2O2S B4446734 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline

2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline

Cat. No. B4446734
M. Wt: 354.5 g/mol
InChI Key: QWAUGJQYVYVFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline, also known as MTPI, is a chemical compound that has potential applications in scientific research. It belongs to the class of indoline derivatives and has a molecular weight of 397.5 g/mol.

Mechanism of Action

2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, thereby reducing the activity of the receptor. This can lead to a decrease in dopamine release in the brain, which can have effects on reward and motivation.
Biochemical and Physiological Effects
2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline has been shown to have effects on behavior in animal models. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, as well as reduce the motivation to self-administer these drugs. It has also been shown to reduce the symptoms of schizophrenia in animal models.

Advantages and Limitations for Lab Experiments

2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which allows for the study of this receptor without affecting other receptors. It has also been shown to have effects on behavior in animal models, which can be useful for studying the role of the dopamine D3 receptor in neuropsychiatric disorders. However, 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline has limitations, such as its limited solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline. One direction is to study the role of the dopamine D3 receptor in addiction and to develop new therapeutic agents that target this receptor. Another direction is to study the effects of 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline on other neuropsychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline to better understand its potential therapeutic applications.

Scientific Research Applications

2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This receptor has been implicated in several neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline can be used to study the role of the dopamine D3 receptor in these disorders and to develop new therapeutic agents that target this receptor.

properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[1-(thiophene-2-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-14-13-16-5-2-3-6-17(16)22(14)19(23)15-8-10-21(11-9-15)20(24)18-7-4-12-25-18/h2-7,12,14-15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAUGJQYVYVFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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